
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid
Overview
Description
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid (CAS: 1256584-73-2) is a specialized intermediate in the synthesis of Alectinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor used to treat advanced ALK-positive non-small cell lung cancer (NSCLC) . Its molecular formula is C₁₂H₁₅IO₂ (MW: 318.15), featuring a 2-methylpropanoic acid backbone substituted with a 4-ethyl-3-iodophenyl group. The iodine atom and ethyl group at the meta and para positions of the phenyl ring are critical for its biological activity and synthetic utility .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate as an intermediate . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different functional groups replacing the iodine atom, while oxidation and reduction can lead to various oxidized or reduced forms of the original compound.
Scientific Research Applications
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The iodine atom and the phenyl ring play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Fibrate Class
Fibrates, such as fenofibrate, bezafibrate, and clofibrate, share the 2-methylpropanoic acid core but differ in substituents and pharmacological targets (Table 1).
Table 1: Structural and Functional Comparison with Fibrates
Compound | Substituents on Phenyl Ring | Functional Groups | Therapeutic Use | Key Structural Differences |
---|---|---|---|---|
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid | 4-Ethyl, 3-iodo | Carboxylic acid | ALK inhibitor (oncology) | Iodine atom, ethyl positioning |
Fenofibrate | 4-(4-Chlorobenzoyl)phenoxy | Isopropyl ester | Lipid-lowering (PPARα agonist) | Ester group, chlorobenzoyl moiety |
Bezafibrate | 4-[2-(4-Chlorobenzamido)ethyl]phenoxy | Carboxylic acid | Lipid-lowering | Ethylamino linker, chlorobenzamide |
Clofibrate | 4-Chlorophenoxy | Ethyl ester | Lipid-lowering | Simple chlorophenoxy group |
Key Findings :
- Iodine vs.
- Carboxylic Acid vs. Esters : Unlike fibrates (often ester prodrugs), the free carboxylic acid group in the target compound may directly interact with ALK’s active site, bypassing metabolic activation .
- Biological Targets : Fibrates activate PPARα to modulate lipid metabolism, while the target compound inhibits ALK tyrosine kinase, reflecting divergent structure-activity relationships (SAR) .
Comparison with Other 2-Methylpropanoic Acid Derivatives
Ethyl 2-(4-Amino-3-iodophenyl)-2-methylpropanoate (CAS: 357193-01-2)
- Structure: Features an ethyl ester and 4-amino-3-iodophenyl group.
- Key Differences: The ester group reduces polarity compared to the carboxylic acid, altering pharmacokinetics (e.g., increased membrane permeability) . The amino group enables participation in coupling reactions (e.g., Ullmann N-arylation), which are critical in synthesizing complex heterocycles .
3-(4-(Methoxycarbonyl)phenyl)-2,2-dimethylpropanoic Acid
- Structure : Includes a methoxycarbonyl group on the phenyl ring.
- Lack of iodine reduces molecular weight (MW: ~280 vs. 318.15) and alters lipophilicity .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Findings :
- The iodine atom in the target compound increases molecular weight and may enhance binding affinity through halogen bonding in ALK’s hydrophobic pockets .
Biological Activity
2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, also known as a key intermediate in the synthesis of Alectinib, is a compound of significant interest in pharmaceutical research. Alectinib is a selective inhibitor of anaplastic lymphoma kinase (ALK), primarily used in the treatment of advanced ALK-positive non-small cell lung cancer (NSCLC). This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H15IO2
- Molecular Weight : 318.2 g/mol
- CAS Number : 1256584-73-2
- Appearance : Off-white to white powder
- Purity : ≥ 98.0%
The primary biological activity of this compound stems from its role as an intermediate in the synthesis of Alectinib. Alectinib functions by inhibiting ALK phosphorylation, which subsequently blocks downstream signaling pathways such as STAT3 and AKT. This inhibition leads to a reduction in tumor cell viability and proliferation in cancer cells harboring ALK mutations or fusions .
Therapeutic Applications
The compound is primarily utilized in the synthesis of Alectinib, which is effective against:
- Advanced ALK-positive NSCLC : Alectinib has demonstrated efficacy in patients with tumors that express the ALK-EML4 fusion protein.
Table 1: Comparison of Alectinib with Other ALK Inhibitors
Drug Name | Mechanism of Action | Indication | Efficacy |
---|---|---|---|
Alectinib | ALK inhibitor | ALK-positive NSCLC | High response rates |
Crizotinib | ALK and MET inhibitor | ALK-positive NSCLC | Moderate response rates |
Lorlatinib | ALK inhibitor with CNS penetration | ALK-positive NSCLC | Effective against resistant mutations |
Case Studies and Clinical Trials
- Clinical Efficacy : In clinical trials, Alectinib has shown superior efficacy compared to Crizotinib in terms of progression-free survival (PFS) among patients with previously untreated, advanced ALK-positive NSCLC .
- Resistance Mechanisms : Research indicates that this compound can help overcome resistance mechanisms associated with other ALK inhibitors due to its ability to inhibit the resistant gatekeeper mutant forms of ALK .
- Combination Therapies : Studies are ongoing to evaluate the effectiveness of combining Alectinib with other therapeutic agents to enhance treatment outcomes for patients with resistant forms of lung cancer .
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 2-(4-Ethyl-3-iodophenyl)-2-methylpropanoic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves halogenation and coupling reactions. For example, iodination of a precursor like 2-(4-ethylphenyl)-2-methylpropanoic acid (structural analog) may employ electrophilic substitution under controlled temperatures (0–5°C) using iodine monochloride (ICl) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol can achieve >95% purity. Monitoring intermediates using thin-layer chromatography (TLC) ensures reaction progression .
Q. What analytical techniques are most effective for characterizing this compound's structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., ethyl, iodophenyl groups) via chemical shifts (e.g., iodine’s deshielding effect at ~7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 318.15 (CHIO) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for brominated analogs .
Q. What are the key storage conditions and handling precautions for this compound?
- Methodological Answer : Store in airtight containers under inert gas (N) at 2–8°C in darkness to prevent photodegradation of the iodophenyl group . Use fume hoods and personal protective equipment (PPE) due to potential skin absorption and respiratory hazards (H315, H319, H335) .
Advanced Research Questions
Q. How does the iodine substituent influence the compound's reactivity in cross-coupling reactions?
- Methodological Answer : The iodine atom at the 3-position enhances electrophilicity, enabling Suzuki-Miyaura coupling with boronic acids. Compare reactivity to brominated analogs (e.g., 2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid), where iodine’s larger atomic radius may reduce reaction rates but improve regioselectivity . Optimize conditions using Pd(PPh) catalyst and DMF/water solvent at 80°C .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer :
- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity, as impurities (e.g., deiodinated byproducts) may skew bioassay results .
- Isomer Control : Chiral chromatography (e.g., Chiralpak IA) resolves enantiomers, which may exhibit divergent activities .
- Standardized Assays : Replicate enzyme inhibition studies (e.g., cyclooxygenase-2) under uniform conditions (pH 7.4, 37°C) to minimize variability .
Q. How can computational models predict interactions of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with protein structures (e.g., COX-2 PDB: 1CX2) to map binding affinities. The iodophenyl group may occupy hydrophobic pockets, while the carboxylic acid anchors polar residues .
- QSAR Analysis : Correlate substituent electronegativity (e.g., iodine vs. bromine) with anti-inflammatory activity using datasets from analogs .
Properties
IUPAC Name |
2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO2/c1-4-8-5-6-9(7-10(8)13)12(2,3)11(14)15/h5-7H,4H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVGXZCQYVEAKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C)(C)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601252711 | |
Record name | 4-Ethyl-3-iodo-α,α-dimethylbenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601252711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256584-73-2 | |
Record name | 4-Ethyl-3-iodo-α,α-dimethylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256584-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethyl-3-iodo-α,α-dimethylbenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601252711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.098 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.